molecular formula C12H15N3OS B2964114 5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol CAS No. 796067-55-5

5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2964114
CAS No.: 796067-55-5
M. Wt: 249.33
InChI Key: XAGYYKLPUHUWLB-UHFFFAOYSA-N
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Description

5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C12H15N3OS . It is a derivative of oxadiazole, a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .

Scientific Research Applications

Drug Delivery Systems

One study explored the use of polyamide-montmorillonite nanocomposites, incorporating 5-phenyl-1,3,4-oxadiazole-2-thiol, for drug delivery. These nanocomposites demonstrated a controlled release of 1,3,4-oxa(thia)diazoles in buffered aqueous solutions at different pH values, with the release reaching nearly 90% from polyamides. This suggests potential for these materials in delivering therapeutic agents in a controlled manner (Salahuddin et al., 2014).

Antimicrobial Activity

Several studies have reported on the antimicrobial efficacy of compounds derived from or related to 5-[4-(Diethylamino)phenyl]-1,3,4-oxadiazole-2-thiol. For instance, novel quaternary ammonium salts derived from 5-phenyl-1,3,4-oxadiazole-2-thiol showed potent antimicrobial effects against common pathogens, suggesting their potential as novel antimicrobial agents for clinical or agricultural use (Xie et al., 2017). Additionally, a spectral and biological investigation of 5-phenyl-1,3,4-oxadiazole-2-thiol synthesized compounds showed antimicrobial activity against various bacteria and fungi, indicating its broad-spectrum antimicrobial potential (R. et al., 2017).

Synthesis of Complex Molecules

Research has also focused on the synthesis of complex molecules using this compound as a precursor. One study highlighted the synthesis of novel indole-based hybrid oxadiazole scaffolds, which exhibited potent urease inhibitory activity, suggesting their potential application in the development of therapeutic agents (Nazir et al., 2018). Another study demonstrated the use of this compound in the synthesis of N-substituted benzamides with antiviral activity against cucumber mosaic virus, showcasing its role in the discovery of new antiviral agents (Jin et al., 2011).

Properties

IUPAC Name

5-[4-(diethylamino)phenyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15(4-2)10-7-5-9(6-8-10)11-13-14-12(17)16-11/h5-8H,3-4H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGYYKLPUHUWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2=NNC(=S)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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